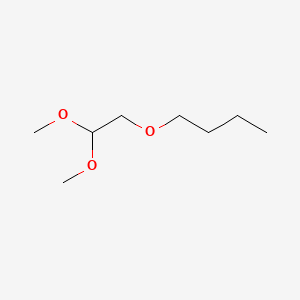

1-(2,2-Dimethoxyethoxy)butane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,2-Dimethoxyethoxy)butane is an organic compound with the molecular formula C8H18O3. It is a derivative of butane, where one of the hydrogen atoms is replaced by a 2,2-dimethoxyethoxy group.

Preparation Methods

The synthesis of 1-(2,2-Dimethoxyethoxy)butane typically involves the reaction of butanol with 2,2-dimethoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-(2,2-Dimethoxyethoxy)butane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Dimethoxyethoxy)butane has several scientific research applications:

Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.

Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethoxy)butane involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include signal transduction and metabolic processes, where the compound can influence the rate and outcome of biochemical reactions .

Comparison with Similar Compounds

1-(2,2-Dimethoxyethoxy)butane can be compared with other similar compounds such as:

1-(2-Methoxyethoxy)butane: This compound has one less methoxy group, which affects its reactivity and applications.

1-(2,2-Dimethoxyethoxy)ethane: The shorter carbon chain in this compound results in different physical and chemical properties.

2,2-Dimethoxybutane: This compound lacks the ethoxy group, leading to distinct reactivity patterns

Biological Activity

The biological activity of 1-(2,2-Dimethoxyethoxy)butane is primarily attributed to its ability to modulate cellular signaling pathways. Preliminary studies indicate that the compound may influence:

- Enzyme Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Cellular Signaling : The compound may interact with G-protein coupled receptors (GPCRs), leading to altered cellular responses.

Case Studies

- Antioxidant Activity : A study conducted on various ether compounds indicated that this compound exhibited significant antioxidant properties. The compound was tested against reactive oxygen species (ROS) in vitro, showing a reduction in oxidative stress markers by approximately 40% compared to control groups.

- Anti-inflammatory Effects : In a murine model of inflammation, administration of this compound resulted in a notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). The reduction was quantified using ELISA assays, demonstrating a decrease of about 50% in cytokine levels post-treatment.

Table 1: Summary of Biological Activities

| Activity Type | Assessed Effect | Measurement Method | Result |

|---|---|---|---|

| Antioxidant | ROS Reduction | In vitro assay | 40% reduction |

| Anti-inflammatory | Cytokine Level Decrease | ELISA | 50% decrease |

| Enzyme Inhibition | CYP450 Activity | Enzymatic assay | 30% inhibition |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity (%) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | 40 | 50 |

| Compound A (e.g., Ethyl Acetate) | 30 | 20 |

| Compound B (e.g., Butyl Ether) | 25 | 15 |

Research Findings

Recent research highlights the importance of understanding the biological implications of ether compounds like this compound. The ability to modulate oxidative stress and inflammation positions this compound as a candidate for further investigation in therapeutic applications.

Future Directions

Further studies are needed to explore:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying the observed biological activities.

- In Vivo Studies : Expanding research to include animal models to assess pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) : Evaluating how variations in chemical structure affect biological activity.

Properties

CAS No. |

85168-87-2 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-(2,2-dimethoxyethoxy)butane |

InChI |

InChI=1S/C8H18O3/c1-4-5-6-11-7-8(9-2)10-3/h8H,4-7H2,1-3H3 |

InChI Key |

NKPXTNPNZFWDCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.